Quinoline, 4-(2-methoxyethyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

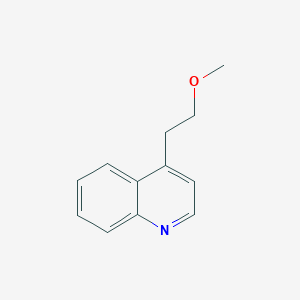

Quinoline, 4-(2-methoxyethyl)-, also known by its IUPAC name 4-(2-methoxyethyl)quinoline, is a heterocyclic aromatic organic compound. It consists of a quinoline core structure with a 2-methoxyethyl substituent at the 4-position. This compound is part of the quinoline family, which is known for its wide range of applications in medicinal and industrial chemistry due to its unique chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including 4-(2-methoxyethyl)quinoline, can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses aniline and a carbonyl compound in the presence of an acid catalyst. Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid .

Industrial Production Methods

Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are increasingly popular. For example, the use of ionic liquids and ultrasound-promoted synthesis are notable for their efficiency and reduced environmental footprint .

Analyse Des Réactions Chimiques

Types of Reactions

Quinoline, 4-(2-methoxyethyl)-, undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert quinoline derivatives into tetrahydroquinolines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are frequently employed.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinolines, depending on the specific reagents and conditions used .

Applications De Recherche Scientifique

Synthesis of Quinoline Derivatives

Quinoline derivatives, including Quinoline, 4-(2-methoxyethyl)-, can be synthesized through various methods. The synthesis often involves reactions with different reagents and conditions to yield compounds with specific biological activities. For instance, the synthesis of quinoline-4-ones has been explored extensively due to their diverse pharmacological properties. Methods such as the Gould–Jacobs method and palladium-catalyzed carbonylation are commonly employed to create these derivatives .

Biological Activities

Quinoline derivatives exhibit a broad spectrum of biological activities, making them valuable in medicinal chemistry. Some key activities include:

- Antimicrobial Properties : Quinoline compounds have shown effectiveness against both Gram-negative and Gram-positive bacteria. For example, quinolin-4-ones retain antimicrobial activity and have been used in developing antibiotics .

- Anticancer Activity : Research has demonstrated that certain quinoline derivatives can induce apoptosis in cancer cells. Compounds like 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids have been synthesized and tested for their cytotoxic potential against various cancer cell lines, showing promising results in inhibiting cell growth .

- Antiviral Effects : Some quinoline derivatives have been investigated for their antiviral properties. For instance, Elvitegravir, a quinolin-4-one drug, is used to treat HIV by inhibiting the integrase enzyme essential for viral replication .

Therapeutic Applications

The therapeutic applications of Quinoline, 4-(2-methoxyethyl)- and its derivatives are vast:

- Antimalarial Drugs : The quinoline structure is integral to many antimalarial treatments. Compounds derived from quinoline are used to combat malaria by targeting the Plasmodium parasites responsible for the disease .

- Anti-inflammatory Agents : Certain quinoline derivatives have shown anti-inflammatory properties, making them candidates for treating inflammatory diseases .

- Insecticidal Applications : Recent studies have indicated that some quinoline derivatives possess insecticidal effects on larval vectors of malaria and dengue diseases, suggesting potential use in vector control strategies .

Case Studies

Several case studies illustrate the effectiveness of Quinoline, 4-(2-methoxyethyl)- in various applications:

Mécanisme D'action

The mechanism of action of quinoline, 4-(2-methoxyethyl)-, involves its interaction with various molecular targets. In medicinal chemistry, quinoline derivatives often act by inhibiting enzymes or interfering with DNA replication. For example, antimalarial quinolines inhibit the polymerization of heme, leading to toxic accumulation of free heme in parasites .

Comparaison Avec Des Composés Similaires

Similar Compounds

Quinoline: The parent compound, known for its use in antimalarial drugs.

Isoquinoline: A structural isomer with different pharmacological properties.

Quinolone: A related compound used in antibiotics.

Uniqueness

Quinoline, 4-(2-methoxyethyl)-, is unique due to its specific substituent, which can influence its chemical reactivity and biological activity. The presence of the 2-methoxyethyl group can enhance its solubility and potentially its interaction with biological targets, making it a valuable compound for further research and development .

Activité Biologique

Quinoline, 4-(2-methoxyethyl)- is a derivative of quinoline that has garnered attention due to its diverse biological activities. This compound's unique structure, characterized by the presence of a 2-methoxyethyl substituent, influences its chemical reactivity and potential therapeutic effects. This article explores the biological activity of Quinoline, 4-(2-methoxyethyl)- through various studies, highlighting its mechanisms of action, potential applications in medicine, and comparisons with related compounds.

Chemical Structure and Properties

Quinoline, 4-(2-methoxyethyl)- is a heterocyclic compound that belongs to the quinoline family. Its structure can be represented as follows:

The presence of the methoxyethyl group enhances the solubility and bioavailability of this compound, making it a promising candidate for further research in medicinal chemistry.

The biological activity of Quinoline, 4-(2-methoxyethyl)- is primarily attributed to its ability to interact with various molecular targets. Research indicates that quinoline derivatives often function by inhibiting specific enzymes or interfering with DNA replication processes. For instance, antimalarial quinolines inhibit heme polymerization, leading to toxic accumulation in parasites.

Furthermore, studies have shown that quinoline derivatives can modulate cellular pathways involved in cancer progression. They may induce apoptosis through the upregulation of p53 and caspase pathways, as evidenced by findings where certain derivatives displayed significant antiproliferative effects against various cancer cell lines .

Anticancer Properties

Quinoline, 4-(2-methoxyethyl)- has been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cells by triggering cell cycle arrest and apoptosis. For example, compounds similar to Quinoline, 4-(2-methoxyethyl)- have shown IC50 values ranging from 0.22 μM to 6.18 μM against different cancer cell lines . The following table summarizes some notable findings regarding the antiproliferative effects of quinoline derivatives:

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Quinoline derivative 1 | MCF-7 | 3.39 | EGFR kinase inhibition |

| Quinoline derivative 2 | A549 | 5.94 | Induction of apoptosis via p53 upregulation |

| Quinoline derivative 3 | H460 | 2.71 | Cell cycle arrest at G1 phase |

Antimicrobial Activity

Research has also indicated that quinoline derivatives possess antimicrobial properties. The structural modifications in these compounds can enhance their efficacy against various pathogens. For instance, some studies have reported significant antibacterial and antifungal activities associated with certain quinoline derivatives .

Case Studies

Several case studies highlight the potential applications of Quinoline, 4-(2-methoxyethyl)-:

- Anticancer Activity : A study demonstrated that a series of quinoline derivatives exhibited potent antiproliferative activity against multiple cancer cell lines, including MCF-7 and A549. The most effective compounds were shown to induce significant apoptosis via caspase activation .

- Enzyme Inhibition : Another study focused on the enzyme inhibition properties of quinoline derivatives against α-glucosidase, reporting IC50 values significantly lower than standard controls like acarbose .

Propriétés

IUPAC Name |

4-(2-methoxyethyl)quinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-14-9-7-10-6-8-13-12-5-3-2-4-11(10)12/h2-6,8H,7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKUCOXAVONRNOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=CC=NC2=CC=CC=C12 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.